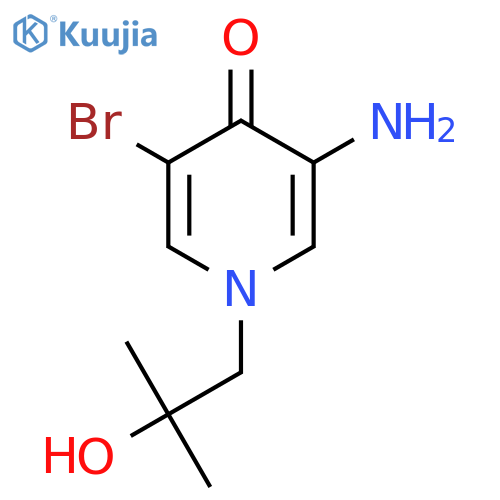

Cas no 2137827-73-5 (3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one)

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one 化学的及び物理的性質

名前と識別子

-

- 3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one

- 2137827-73-5

- EN300-1109791

-

- インチ: 1S/C9H13BrN2O2/c1-9(2,14)5-12-3-6(10)8(13)7(11)4-12/h3-4,14H,5,11H2,1-2H3

- InChIKey: BMDUTZKPPVTRQD-UHFFFAOYSA-N

- SMILES: BrC1C(C(=CN(C=1)CC(C)(C)O)N)=O

計算された属性

- 精确分子量: 260.01604g/mol

- 同位素质量: 260.01604g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 321

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.6Ų

- XLogP3: 0.6

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1109791-0.1g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 95% | 0.1g |

$867.0 | 2023-10-27 | |

| Enamine | EN300-1109791-0.25g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 95% | 0.25g |

$906.0 | 2023-10-27 | |

| Enamine | EN300-1109791-0.5g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 95% | 0.5g |

$946.0 | 2023-10-27 | |

| Enamine | EN300-1109791-2.5g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 95% | 2.5g |

$1931.0 | 2023-10-27 | |

| Enamine | EN300-1109791-10g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 95% | 10g |

$4236.0 | 2023-10-27 | |

| Enamine | EN300-1109791-1g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 95% | 1g |

$986.0 | 2023-10-27 | |

| Enamine | EN300-1109791-5g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 95% | 5g |

$2858.0 | 2023-10-27 | |

| Enamine | EN300-1109791-5.0g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 5g |

$4102.0 | 2023-05-24 | ||

| Enamine | EN300-1109791-10.0g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 10g |

$6082.0 | 2023-05-24 | ||

| Enamine | EN300-1109791-0.05g |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one |

2137827-73-5 | 95% | 0.05g |

$827.0 | 2023-10-27 |

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one 関連文献

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-oneに関する追加情報

3-Amino-5-Bromo-1-(2-Hydroxy-2-Methylpropyl)-1,4-Dihydropyridin-4-One: A Comprehensive Overview

The compound 3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one (CAS No. 2137827-73-5) is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of dihydropyridines, which are well-known for their versatility in organic synthesis and their role in pharmacological research. The molecule's structure is characterized by a dihydropyridine ring system with substituents at positions 3, 5, and 1, making it a unique derivative within this class.

Recent studies have highlighted the importance of dihydropyridine derivatives in drug discovery, particularly in the development of antihypertensive agents and other cardiovascular drugs. The presence of an amino group at position 3 and a bromine atom at position 5 introduces interesting electronic and steric effects, which can influence the compound's reactivity and bioavailability. Additionally, the 2-hydroxy-2-methylpropyl group attached at position 1 adds hydroxyl functionality, potentially enhancing solubility and metabolic stability.

One of the most promising applications of 3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one lies in its potential as a precursor for more complex molecules. Researchers have explored its use in the synthesis of bioactive compounds, leveraging its dihydropyridine core as a scaffold for further functionalization. For instance, recent advancements in medicinal chemistry have demonstrated how such derivatives can be tailored to target specific biological pathways, offering new avenues for therapeutic intervention.

The synthesis of this compound typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Key steps often include nucleophilic substitutions, reductions, and cyclizations. The use of transition metal catalysts has been particularly beneficial in optimizing reaction conditions and improving yields. For example, palladium-catalyzed coupling reactions have been employed to introduce the bromine substituent at position 5 with high precision.

In terms of physical properties, 3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, while it shows enhanced solubility in polar protic solvents like water due to the hydroxyl group's hydrogen bonding capabilities. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Recent research has also focused on the biological evaluation of this compound. In vitro assays have revealed its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies conducted using recombinant human enzymes have demonstrated moderate inhibitory activity against histone deacetylases (HDACs), suggesting its potential role in epigenetic regulation. Furthermore, preliminary pharmacokinetic studies in animal models indicate that the compound has acceptable oral bioavailability and favorable pharmacokinetic profiles.

The environmental impact of 3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one has also been a topic of interest. Biodegradation studies have shown that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in aquatic environments. This is particularly important for industries engaged in large-scale production or application of such compounds.

In conclusion, 3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one is a versatile compound with significant potential across multiple domains. Its unique structure allows for diverse applications ranging from drug discovery to advanced material synthesis. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

2137827-73-5 (3-amino-5-bromo-1-(2-hydroxy-2-methylpropyl)-1,4-dihydropyridin-4-one) Related Products

- 936329-95-2(Potassium ((Diethylamino)methyl)trifluoroborate)

- 2276524-05-9((3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid)

- 2091717-61-0(Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-)

- 2228263-19-0(1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol)

- 1227954-90-6(5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid)

- 1881380-03-5(N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)

- 2025570-95-8(4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid)

- 2229418-37-3(2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid)

- 1805246-25-6(5-Bromo-4-(difluoromethyl)-2-methoxypyridine-3-methanol)

- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))